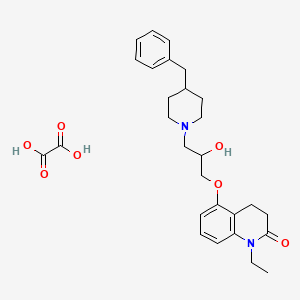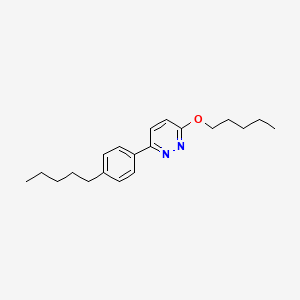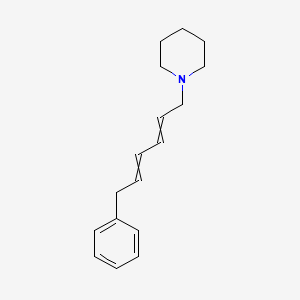
1-(6-Phenylhexa-2,4-dien-1-YL)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenylhexa-2,4-dien-1-YL)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to a hexa-2,4-dien-1-yl chain, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(6-Phenylhexa-2,4-dien-1-YL)piperidine can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt aldol condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base, leading to the formation of the desired product . The reaction conditions often include the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the condensation process .
Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(6-Phenylhexa-2,4-dien-1-YL)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(6-Phenylhexa-2,4-dien-1-YL)piperidine has a wide range of scientific research applications:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Phenylhexa-2,4-dien-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-(6-Phenylhexa-2,4-dien-1-YL)piperidine can be compared with other similar compounds, such as:
2,4-Decadienoyl piperidide: This compound has a similar piperidine ring structure but differs in the length and substitution pattern of the aliphatic chain.
Neopellitorine B: Another piperidine derivative with a different substitution pattern on the piperidine ring.
Achilleamide: A compound with a similar piperidine core but different functional groups attached to the ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
80698-41-5 |
|---|---|
Molekularformel |
C17H23N |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
1-(6-phenylhexa-2,4-dienyl)piperidine |
InChI |
InChI=1S/C17H23N/c1(5-11-17-12-6-3-7-13-17)2-8-14-18-15-9-4-10-16-18/h1-3,5-8,12-13H,4,9-11,14-16H2 |
InChI-Schlüssel |
GRMCWLNDTJCISM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC=CC=CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


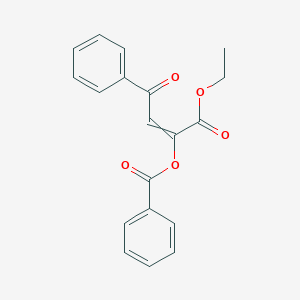
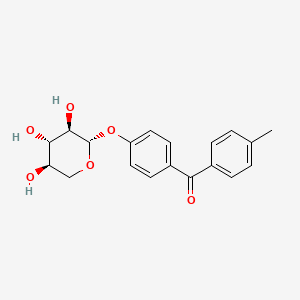
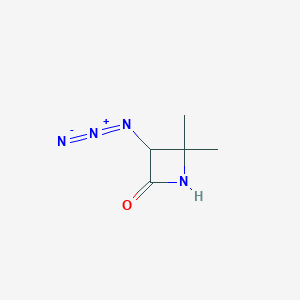
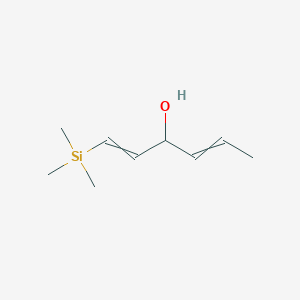
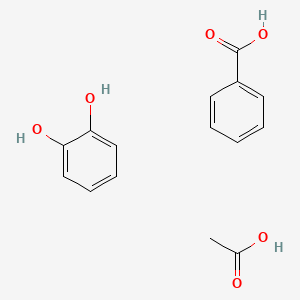
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)

![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
